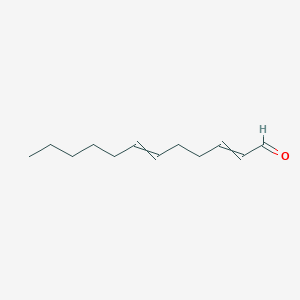
Dodeca-2,6-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,Z)-2,6-DODECADIEN-1-AL is an organic compound characterized by the presence of two double bonds in its carbon chain, which can exist in different geometric configurations. The E and Z notations refer to the relative positions of the substituents around the double bonds, with E indicating opposite sides and Z indicating the same side. This compound is known for its distinct odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-2,6-DODECADIEN-1-AL typically involves the use of elimination reactions to form the double bonds. One common method is the dehydrohalogenation of alkyl halides using strong bases such as potassium hydroxide in ethanol solution . Another method involves the dehydration of alcohols using strong acids like sulfuric acid in tetrahydrofuran solvent .
Industrial Production Methods
In industrial settings, the production of (E,Z)-2,6-DODECADIEN-1-AL often involves large-scale elimination reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize side reactions and maximize the formation of the desired geometric isomers.
Análisis De Reacciones Químicas
Types of Reactions
(E,Z)-2,6-DODECADIEN-1-AL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce new substituents.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of dodecane.
Substitution: Formation of halogenated derivatives like 2,6-dodecadienyl chloride.
Aplicaciones Científicas De Investigación
(E,Z)-2,6-DODECADIEN-1-AL has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products
Mecanismo De Acción
The mechanism of action of (E,Z)-2,6-DODECADIEN-1-AL involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In biological systems, it may interact with enzymes or receptors involved in pheromone signaling, influencing behavior and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(E,Z)-2,4-DODECADIEN-1-AL: Similar structure but with double bonds at different positions.
(E,Z)-2,6-UNDECADIEN-1-AL: Similar structure but with a shorter carbon chain.
(E,Z)-2,6-DODECADIEN-1-OL: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
(E,Z)-2,6-DODECADIEN-1-AL is unique due to its specific geometric configuration and the position of its double bonds, which confer distinct chemical and physical properties. Its specific odor profile makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
dodeca-2,6-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-12H,2-5,8-9H2,1H3 |
Clave InChI |
VPEGROOEBNSCCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















